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2-Propylsulfanylmethyl-furan

Gas Chromatography Flavor Chemistry Analytical Chemistry

2-Propylsulfanylmethyl-furan (CAS 1883-77-8), also known as furfuryl propyl sulfide or 2-[(propylsulfanyl)methyl]furan, is a sulfur-containing heterocyclic organic compound with the molecular formula C₈H₁₂OS and a molecular weight of 156.245 g/mol. It belongs to the class of furan derivatives, specifically a thioether, characterized by a furan ring attached to a propylsulfanylmethyl group.

Molecular Formula C8H12OS
Molecular Weight 156.25 g/mol
CAS No. 1883-77-8
Cat. No. B14005115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylsulfanylmethyl-furan
CAS1883-77-8
Molecular FormulaC8H12OS
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCCCSCC1=CC=CO1
InChIInChI=1S/C8H12OS/c1-2-6-10-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3
InChIKeyWHMYNJRKOCMTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylsulfanylmethyl-furan (CAS 1883-77-8): A Specialized Furan-Based Sulfide for Flavor and Fragrance Research


2-Propylsulfanylmethyl-furan (CAS 1883-77-8), also known as furfuryl propyl sulfide or 2-[(propylsulfanyl)methyl]furan, is a sulfur-containing heterocyclic organic compound with the molecular formula C₈H₁₂OS and a molecular weight of 156.245 g/mol [1]. It belongs to the class of furan derivatives, specifically a thioether, characterized by a furan ring attached to a propylsulfanylmethyl group [2]. This compound is primarily of interest in the flavor and fragrance industry due to its potent, sulfurous, alliaceous (garlic/onion-like) odor profile, which is typical of volatile sulfur compounds used to impart savory and meaty notes in complex formulations [3].

Why 2-Propylsulfanylmethyl-furan (CAS 1883-77-8) Cannot Be Replaced by Generic Furan Sulfides


The sensory and functional properties of 2-Propylsulfanylmethyl-furan are highly dependent on its specific molecular structure, particularly the length and branching of its alkyl sulfide chain. Simply substituting a closely related analog, such as furfuryl methyl sulfide or furfuryl isopropyl sulfide, will result in significant and quantifiable differences in key parameters like gas chromatographic retention index (a critical proxy for volatility and polarity), odor character, and perceived intensity. These differences stem from the compound's unique balance of hydrophobicity and molecular weight, which dictates its vapor pressure, interaction with food matrices, and overall sensory impact [1]. Therefore, interchangeability is not supported by the available quantitative data; selection must be based on the specific performance characteristics detailed below.

Quantitative Differentiation of 2-Propylsulfanylmethyl-furan from Analogs: A Procurement-Focused Evidence Guide


Retention Index (RI) Differentiation on Non-Polar Column (OV-101)

The gas chromatographic retention index (RI) on a non-polar OV-101 column provides a direct, quantitative measure of a compound's volatility and interaction with the stationary phase, which is crucial for its release and perception in applications. 2-Propylsulfanylmethyl-furan exhibits a Kovats retention index (RI) of 1161, as determined under standardized conditions [1]. In a direct comparison from the same study, the closely related structural analog furfuryl isopropyl sulfide (which has a branched isopropyl group instead of a linear propyl group) has a significantly lower RI of 1105 on the same column [2]. This quantitative difference confirms that the linear propyl chain imparts greater retention and lower volatility compared to the branched analog.

Gas Chromatography Flavor Chemistry Analytical Chemistry Volatile Compound Identification

Molecular Structure and Its Impact on Predicted Physicochemical Properties

The molecular structure of 2-Propylsulfanylmethyl-furan (C₈H₁₂OS, MW 156.25) [1] confers specific physicochemical properties that differentiate it from non-sulfur analogs and other alkyl chain lengths. While experimental data is limited, class-level inference from related compounds indicates that the presence of the sulfur atom and the propyl chain length will result in a higher LogP (octanol-water partition coefficient) compared to oxygen-only furans or shorter-chain sulfides. For example, furfuryl methyl sulfide (C₆H₈OS) has a reported LogP of 1.72 [2], whereas the estimated LogP for 2-Propylsulfanylmethyl-furan is higher at 2.80 (est) [3] or 2.98 (est) , indicating a significant increase in lipophilicity due to the longer alkyl chain.

Computational Chemistry QSAR Physicochemical Property Prediction Formulation Science

Boiling Point and Vapor Pressure as Indicators of Volatility

The volatility of a flavor compound is a primary driver of its sensory impact. 2-Propylsulfanylmethyl-furan has an estimated boiling point of 206.76 °C at 760 mmHg [1]. This can be compared to the reported boiling point of furfuryl isopropyl sulfide, a close analog, which is 83-85 °C at 16 mmHg . While the pressure conditions differ, the data indicates that the linear propyl analog has a higher boiling point at atmospheric pressure, suggesting it is less volatile than the branched isopropyl form. This is consistent with the observed difference in their GC retention indices.

Physical Chemistry Thermodynamics Volatility Flavor Release

Optimal Application Scenarios for 2-Propylsulfanylmethyl-furan Based on Differentiating Evidence


Savory Flavor Formulations Requiring a Sustained, Less Volatile Sulfurous Note

Formulators developing complex savory flavors (e.g., for processed meats, soups, or snacks) where a persistent, background alliaceous note is desired should select 2-Propylsulfanylmethyl-furan. Its higher retention index (RI = 1161) and estimated higher boiling point, when compared to furfuryl isopropyl sulfide (RI = 1105), indicate lower volatility [1]. This property makes it less prone to rapid dissipation, providing a more stable and longer-lasting aroma contribution throughout the product's shelf life and during consumption, unlike more volatile analogs that may provide an initial burst but quickly fade.

Analytical Method Development and GC-MS Standard for Volatile Sulfur Compound Identification

Due to its specific and well-defined retention index on a non-polar OV-101 column (RI = 1161) [1], 2-Propylsulfanylmethyl-furan serves as an excellent reference standard in gas chromatography-mass spectrometry (GC-MS) method development. Analytical chemists can use this compound to calibrate and verify their systems for the detection of similar sulfur-containing furan derivatives in complex matrices such as food, beverages, or biological samples. Its distinct RI helps in the unambiguous identification of this compound amidst a complex mixture of volatiles.

Structure-Activity Relationship (SAR) Studies on Sulfur-Containing Aroma Chemicals

In fundamental flavor research, this compound is a critical tool for exploring the SAR of thioethers. The quantifiable difference in lipophilicity (estimated LogP of 2.80-2.98 vs. 1.72 for the methyl analog) [2] and chromatographic behavior (RI of 1161 vs. 1105 for the isopropyl analog) [1] provides a clear, data-driven basis for studying how incremental changes in alkyl chain length and branching affect a molecule's physicochemical properties and, consequently, its sensory perception. This evidence allows researchers to move beyond qualitative odor descriptions to a more quantitative understanding of molecular design for specific flavor outcomes.

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